molecular formula C12H14N2O3 B1680348 2-Methoxyidazoxan CAS No. 102575-24-6

2-Methoxyidazoxan

Cat. No. B1680348
CAS RN: 102575-24-6
M. Wt: 234.25 g/mol
InChI Key: HQGWKNGAKBPTBX-UHFFFAOYSA-N
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Description

2-Methoxyidazoxan, also known as RX 821002, belongs to the class of organic compounds known as benzo-1,4-dioxanes . These are heterocyclic compounds containing a benzene ring fused to a 1,4-dioxane ring .


Molecular Structure Analysis

The molecular formula of 2-Methoxyidazoxan is C12H14N2O3 . It is a benzodioxine that is idazoxan substituted at position 2 by a methoxy group .

Scientific Research Applications

Neuroprotective Effects

  • Neuronal Damage in Global Ischaemia: 2-Methoxyidazoxan has been evaluated for its neuroprotective effects in rat models of global ischaemia, demonstrating potential therapeutic applications in conditions involving cerebral ischemia (Craven & Conway, 1997).

Renal Function and Cardiovascular Effects

  • Renal and Cardiovascular Responses: The renal effects of 2-Methoxyidazoxan have been tested in conscious dogs, contributing to our understanding of how α2-adrenoceptors influence renal function and cardiovascular responses (Evans & Anderson, 1995).

Pharmacological Properties

  • Adrenergic Activity: Research on the methoxy derivative of 2-Methoxyidazoxan has shown its influence on adrenergic activity, providing insights into the potency and effectiveness of α2-adrenoreceptor antagonists (Stillings, England, Welbourn & Smith, 1986).

Molecular Interactions and Stability

  • Conformational Studies: Studies using molecular orbital methods have been conducted on 2-Methoxyidazoxan to understand its conformational stability and interactions at the molecular level (Hariharan & Shelver, 1992).

Binding and Receptor Interaction

  • Binding to Alpha 2-Adrenoceptor Subtypes: Investigations have been conducted to understand how 2-Methoxyidazoxan binds to different alpha 2-adrenoceptor subtypes, revealing its potential as a selective antagonist in various physiological and pathological processes (Callado, Gabilondo & Meana, 1996).

Mechanism of Action

2-Methoxyidazoxan acts as an alpha-adrenergic antagonist . This means it binds to but does not activate alpha-adrenergic receptors, thereby blocking the actions of endogenous or exogenous alpha-adrenergic agonists . Alpha-adrenergic antagonists are used in the treatment of hypertension, vasospasm, peripheral vascular disease, shock, and pheochromocytoma .

properties

IUPAC Name

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12/h2-5H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWKNGAKBPTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC2=CC=CC=C2O1)C3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00907762
Record name 2-(2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyidazoxan

CAS RN

102575-24-6
Record name 2-Methoxyidazoxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102575-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyidazoxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102575246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYIDAZOXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27LB7P0ET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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